1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-(3-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes three chlorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3,4-Dichlorophenyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Comparison: 1-(3-Chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its three chlorophenyl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C21H11Cl5N2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Cl5N2/c22-14-2-1-3-15(10-14)28-21(13-5-7-17(24)19(26)9-13)11-20(27-28)12-4-6-16(23)18(25)8-12/h1-11H |
InChI Key |
MMBANHYLPIMPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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